Sofalcon

Übersicht

Beschreibung

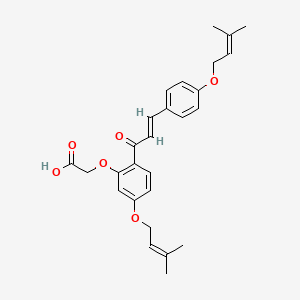

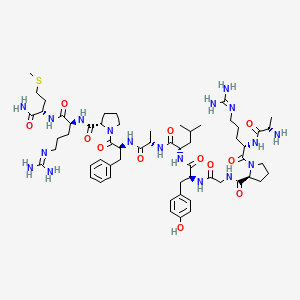

Sofalcon ist ein synthetisches Flavonoid-Derivat von Sophoradin, einem natürlichen Phenol, das in der Heilpflanze Sophora subprostrata vorkommt . Es wird hauptsächlich als Schleimhaut-Schutzmittel eingesetzt und soll das Wachstum von Helicobacter pylori hemmen . This compound ist bekannt für seine entzündungshemmenden und antibakteriellen Eigenschaften, wodurch es zu einer wertvollen Verbindung bei der Behandlung von Magen-Darm-Erkrankungen wird .

Wissenschaftliche Forschungsanwendungen

Sofalcone has a wide range of scientific research applications:

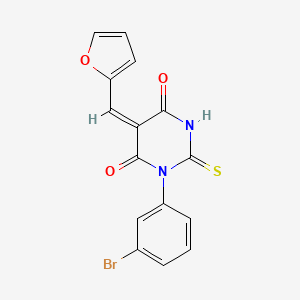

Chemistry: Sofalcone is used as a model compound in studying flavonoid derivatives and their chemical properties.

Biology: It is used to investigate its effects on cellular processes and its potential as an anti-inflammatory agent.

Industry: Sofalcone’s anti-bacterial properties make it a candidate for use in developing new antimicrobial agents

Wirkmechanismus

Sofalcon entfaltet seine Wirkung durch mehrere Mechanismen:

Antibakterielle Wirkung: This compound hemmt das Wachstum von Helicobacter pylori, indem es seine Anhaftung an Magenschleimhautzellen reduziert und die Produktion von Vakuolisierungs-Toxin hemmt.

Entzündungshemmende Wirkung: This compound zielt auf den High Mobility Group Box 1 (HMGB1) in menschlichen Dickdarmepithelzellen ab und reduziert Entzündungen.

Schleimhaut-Schutzwirkung: This compound hemmt den Abbau von Prostaglandinen, die eine entscheidende Rolle beim Schutz der Magenschleimhaut spielen.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Sofalcone has been reported to inhibit the growth of Helicobacter pylori . It exerts its effects by inhibiting the production of vacuolating toxin (VT) and the induction of interleukin-8 (IL-8) secretion by H. pylori . It also has a direct bactericidal effect on H. pylori, exhibits anti-urease activity, and reduces the adhesion of this organism to gastric epithelial cells .

Cellular Effects

Sofalcone has been found to inhibit the inflammatory response of human colonic epithelial cells . It covalently targets high mobility group box 1 (HMGB1), a key player in the inflammatory response . This interaction results in the activation of the cytoprotective and anti-inflammatory nuclear factor-erythroid 2 (NF-E2) p45-related factor 2 (Nrf2)-heme oxygenase (HO)-1 pathway .

Molecular Mechanism

The molecular mechanism of Sofalcone involves its interaction with HMGB1, which leads to the activation of the Nrf2-HO-1 pathway . Sofalcone forms a covalent bond with HMGB1, leading to the dissociation of the Nrf2-KEAP1 complex . This results in increased nuclear accumulation of Nrf2 and induction of HO-1 protein expression .

Metabolic Pathways

It has been reported to inhibit the degradation of prostaglandins , suggesting that it may interact with enzymes or cofactors involved in prostaglandin metabolism.

Vorbereitungsmethoden

Die Herstellung von Sofalcon umfasst mehrere synthetische Schritte. Eine Methode beginnt mit 2-Hydroxy-4-(3-Methyl-2-buten-Sauerstoff)-Hypnon als Ausgangsmaterial. Die Zielverbindung, this compound, wird nach einer Reihe von Reaktionen erhalten, darunter C-Alkylierung, O-Alkylierung und Aldol-Kondensation . Industrielle Produktionsverfahren beinhalten typischerweise die Optimierung dieser Reaktionen, um hohe Ausbeuten und Reinheit zu erzielen .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und zu verschiedenen Derivaten führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: this compound wird als Modellverbindung zur Untersuchung von Flavonoid-Derivaten und ihren chemischen Eigenschaften verwendet.

Biologie: Es wird verwendet, um seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als entzündungshemmendes Mittel zu untersuchen.

Industrie: Die antibakteriellen Eigenschaften von this compound machen es zu einem Kandidaten für die Entwicklung neuer antimikrobieller Mittel

Analyse Chemischer Reaktionen

Sofalcone undergoes various chemical reactions, including:

Oxidation: Sofalcone can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups in sofalcone, leading to different derivatives.

Substitution: Sofalcone can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Vergleich Mit ähnlichen Verbindungen

Sofalcon wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

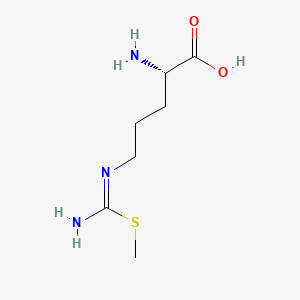

Sophoradin: Das natürliche Phenol, von dem this compound abgeleitet ist.

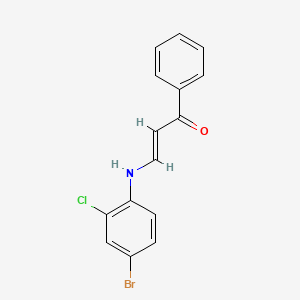

Hesperidin-Methylchalkon: Ein weiteres Flavonoid-Derivat, das wegen seiner gefäßschützenden Wirkung eingesetzt wird.

Metochalkon: Ein Chalkon-Derivat, das als Choleretikum und Diuretikum eingesetzt wird.

Die einzigartige Kombination von antibakteriellen, entzündungshemmenden und Schleimhaut-schützenden Wirkungen von this compound unterscheidet es von anderen ähnlichen Verbindungen, wodurch es zu einem wertvollen Mittel bei der Behandlung von Magen-Darm-Erkrankungen wird .

Eigenschaften

IUPAC Name |

2-[5-(3-methylbut-2-enoxy)-2-[3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWRVVCDTLRWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023586 | |

| Record name | Sofalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64506-49-6 | |

| Record name | Sofalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64506-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sofalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sofalcone exert its cytoprotective effects?

A1: Sofalcone demonstrates cytoprotective activity through various mechanisms:

- Strengthening the Gastric Mucosal Barrier: It enhances the physicochemical properties of gastric mucus. Studies show that sofalcone administration increases mucus gel thickness, sulfo- and sialomucin content, H+ retardation capacity, viscosity, and hydrophobicity. [, ]

- Modulating Prostaglandin Metabolism: Sofalcone increases prostaglandin E2 (PGE2) levels in gastric mucosa. It achieves this by stimulating PGE2 production and inhibiting 15-hydroxyprostaglandin dehydrogenase (15-HPGD), the enzyme responsible for PGE2 degradation. [, , , , ]

- Promoting Healing and Regeneration: Sofalcone accelerates the healing of gastric ulcers by promoting microvascular and connective tissue regeneration. This is linked to its ability to stimulate basic fibroblast growth factor (bFGF) production and increase the number of endothelial cells and myofibroblasts in damaged areas. [, , ]

- Antioxidant Activity: Sofalcone exhibits antioxidant properties, protecting gastric mucosa from ischemia-reperfusion injury by inhibiting lipid peroxidation and scavenging superoxide radicals. []

Q2: Does sofalcone interact with Helicobacter pylori?

A2: While not a primary antibiotic, sofalcone demonstrates several effects against Helicobacter pylori :

- Antibacterial Activity: Sofalcone displays direct antibacterial activity against H. pylori. [, , ]

- Inhibition of Adherence and Virulence Factors: It inhibits H. pylori adhesion to gastric mucin, reduces vacuolating toxin production, and suppresses lipolytic activity, potentially mitigating mucosal damage. [, , ]

- Modulation of Immune Response: Sofalcone inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by monocytes stimulated with H. pylori extracts. []

Q3: What is the molecular structure of sofalcone?

A: Sofalcone is a synthetic isoprenyl chalcone derivative. Its chemical name is 2'-carboxymethoxy-4,4'-bis(3-methyl-2-butenyloxy)-chalcone. [, ]

Q4: What are the molecular formula and weight of sofalcone?

A: The molecular formula for sofalcone is C26H32O6, and its molecular weight is 440.53 g/mol. []

Q5: Is there any spectroscopic data available for sofalcone?

A: Research articles mention using HPLC-UV methods for the detection and quantification of sofalcone and its metabolites in biological samples. This suggests the use of UV-Vis spectroscopy for its characterization. [, ]

Q6: What is known about the stability of sofalcone under various conditions?

A: While specific stability data is limited in the provided research, studies highlight the use of sofalcone in various formulations, including oral suspensions, powders, and potentially, microcapsules. This implies a degree of stability under typical formulation conditions. [, , ]

Q7: Are there any strategies to improve sofalcone's formulation and bioavailability?

A: Research explores the development of sofalcone solid dispersions using polyethylene glycols (PEG) as carriers to enhance its dissolution rate, potentially improving bioavailability. [] Additionally, the development of sofalcone alginate microcapsules using emulsion techniques has been investigated as a potential strategy for controlled release and targeted delivery. []

Q8: What is the pharmacokinetic profile of sofalcone?

A: Studies in healthy volunteers demonstrate that sofalcone is absorbed after oral administration, reaching peak plasma concentrations (Cmax) within 0.7-0.9 hours (Tmax). The elimination half-life (t1/2) ranges from 2.17 to 3.88 hours, and no significant accumulation is observed after multiple doses. The pharmacokinetics do not appear to differ significantly between males and females. []

Q9: Has the efficacy of sofalcone been evaluated in clinical trials?

A: While the provided research doesn't cite specific clinical trials, several papers highlight the clinical use of sofalcone as an anti-ulcer drug. Studies indicate its effectiveness in treating chronic gastric ulcers in rats, with histological evidence of accelerated healing, mucosal regeneration, and increased collagen fiber development. [] Clinical studies also point to its potential in improving the eradication rate of H. pylori infection when combined with standard triple therapy regimens. [, ]

Q10: What is the safety profile of sofalcone?

A: Although limited information on toxicity is available within the provided research, the papers consistently indicate a favorable safety profile for sofalcone. Clinical studies report a low incidence of generally mild adverse effects, even with long-term administration. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1681830.png)

![ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1681840.png)

![5-[Bis-2(chloro-ethyl)-amino]-2,4-dintro-benzamide](/img/structure/B1681841.png)